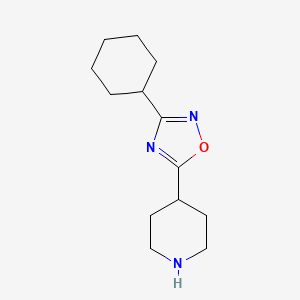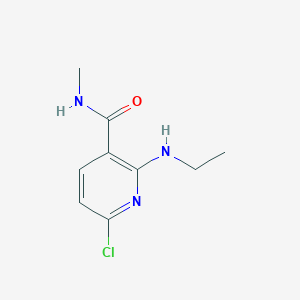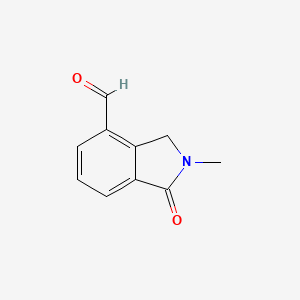
2-Methyl-1-oxoisoindoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-oxoisoindoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of isoindoline derivatives Isoindolines are known for their unique structural features and significant biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxoisoindoline-4-carbaldehyde typically involves the Ugi reaction, which is a multicomponent reaction. This reaction uses 2-formylbenzoic acids, amines, and isocyanides as starting materials . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2-Methyl-1-oxoisoindoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Methyl-1-oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Research indicates its potential in developing drugs for neurodegenerative diseases like Alzheimer’s.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-1-oxoisoindoline-4-carbaldehyde, particularly its derivatives, involves inhibition of enzymes such as acetylcholinesterase. This inhibition is crucial in the treatment of neurodegenerative diseases, as it helps in maintaining higher levels of acetylcholine in the brain, thereby improving cognitive function . The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of acetylcholine.
相似化合物的比较
Isoindoline: A parent compound with similar structural features but lacking the aldehyde functional group.
Phthalimide: Another isoindoline derivative with different functional groups, used in the synthesis of various pharmaceuticals.
2-Methylisoindoline: Similar to 2-Methyl-1-oxoisoindoline-4-carbaldehyde but without the aldehyde group.
Uniqueness: this compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its potential as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
2-methyl-1-oxo-3H-isoindole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-11-5-9-7(6-12)3-2-4-8(9)10(11)13/h2-4,6H,5H2,1H3 |
InChI 键 |
FAXZKPZOLQBRLB-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C=CC=C2C1=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



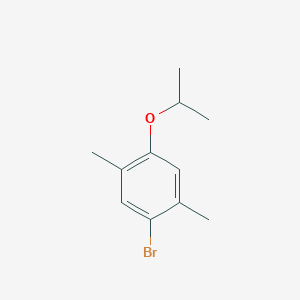
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
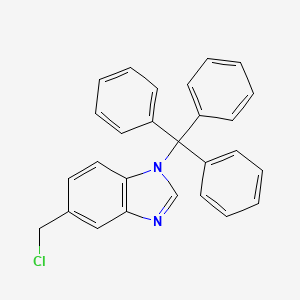
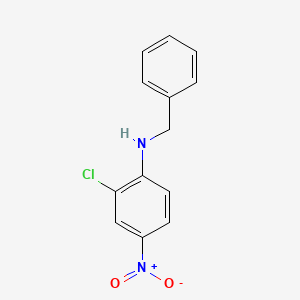
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
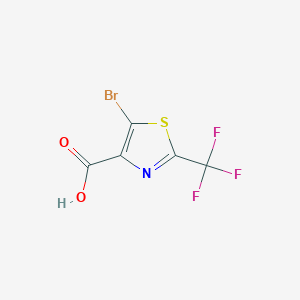

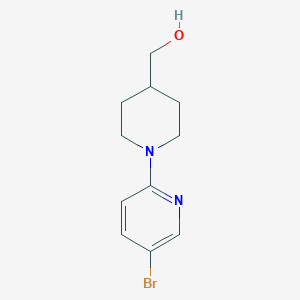
![1-[3-Carbomethoxy-4-[p-chlorophenyl]-5,5-dimethyl-4,5-dihydro-2-furyl]-3-phenylurea](/img/structure/B13987227.png)
